Calcein Red™ (sodium salt)
Description
Contextualization of Fluorescein (B123965) Derivatives in Bioanalytical Chemistry
Among the families of fluorescent dyes, fluorescein and its derivatives are some of the most widely used probes in bioanalytical applications. acs.org This popularity stems from several advantageous properties, including a high molar absorptivity, excellent fluorescence quantum yield, water solubility, and excitation and emission wavelengths that are compatible with common instrumentation like fluorescence microscopes and flow cytometers. acs.org Fluorescein derivatives are versatile and can be chemically modified to include reactive functional groups, such as isothiocyanates (FITC) or carboxylic acids (FAM), allowing them to be covalently linked to biomolecules like proteins and nucleic acids. nih.govualberta.ca
These bioconjugates are central to numerous analytical techniques. For instance, fluorescein-labeled antibodies are fundamental to immunofluorescence assays (IFA) and immunohistochemistry (IHC), where they are used to detect and localize specific antigens in cells and tissues. ualberta.ca Furthermore, techniques like fluorescence polarization (FP) utilize fluorescein-labeled molecules to study molecular binding events in real-time. nih.gov The development of fluorescein derivatives with modified properties, such as 2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF), has expanded their utility to include the precise measurement of physiological parameters like intracellular pH. nih.gov The adaptability and robust performance of fluorescein-based probes have cemented their role as foundational tools in life sciences research. nih.gov
Evolution of Calcein (B42510) Probes: From Calcein to Calcein Red™ (sodium salt) and Analogs
Calcein, a derivative of fluorescein, was initially developed as a complexometric indicator for calcium ion titrations. wikipedia.org It is a polyanionic dye that exhibits fluorescence largely independent of pH between 6.5 and 12. interchim.fr A key advancement was the synthesis of its acetoxymethyl ester, Calcein AM. wikipedia.org This non-fluorescent, cell-permeant version can cross the membrane of live cells. wikipedia.orgaatbio.com Once inside, ubiquitous intracellular esterase enzymes cleave the AM groups, converting the molecule back into the fluorescent, membrane-impermeant calcein, which is then well-retained within the cytoplasm. aatbio.complus.ac.at This mechanism forms the basis of a widely used assay for determining cell viability. plus.ac.atabcam.com
While highly effective, the green fluorescence of calcein (excitation/emission ~495/515 nm) presents limitations, particularly in multicolor imaging experiments where its signal can overlap with other common fluorophores like Green Fluorescent Protein (GFP). wikipedia.orginterchim.fr To overcome this spectral limitation, a range of calcein analogs with shifted excitation and emission spectra have been developed. interchim.fraatbio.com These include Calcein Orange™, Calcein Deep Red™, and Calcein Red™. interchim.fraatbio.com These newer probes retain the beneficial properties of the parent molecule—such as esterase-dependent activation and excellent cellular retention—while offering distinct color profiles, thereby enabling researchers to perform multicolor analysis of live cells. interchim.frinterchim.fr For example, Calcein Red™ can be used in conjunction with GFP-transfected cells or other green fluorescent probes without significant signal bleed-through. interchim.fr
The following table summarizes the spectral properties of fluorescein, its derivative calcein, and the evolved Calcein Red™ probe.
| Compound | Excitation Max (nm) | Emission Max (nm) |
| Fluorescein | ~490 | ~515 |
| Calcein | ~495 | ~515 |
| Calcein Red™ | ~560 | ~574 |
| Data sourced from multiple references. nih.govwikipedia.orgcaymanchem.com |
Scope and Research Significance of Calcein Red™ (sodium salt) in Academic Investigations
Calcein Red™ (sodium salt) is the hydrophilic, fluorescent form of the dye that is generated after intracellular hydrolysis of its AM ester precursor. caymanchem.combiolegend.com As a membrane-impermeant molecule, its primary research application is as a fluorescent reference standard or for direct introduction into cells via methods like microinjection. interchim.frcaymanchem.com It is also used in studies of membrane integrity, such as monitoring the leakage of liposomes and other vesicles, where the dye is entrapped at a self-quenching concentration. wikipedia.orgcaymanchem.com
The development of Calcein Red™ and its cell-permeant AM version has been significant for expanding the capabilities of live-cell imaging and analysis. Its distinct red fluorescence (excitation/emission maxima of approximately 560/574 nm) allows it to be used alongside blue and green fluorescent probes in multiplexing assays. caymanchem.combiolegend.com This is particularly valuable for:
Multicolor Live-Cell Imaging: Assessing cell viability in populations of cells that are already expressing green fluorescent proteins like GFP. interchim.fr
Flow Cytometry: Providing an additional color for the flow cytometric analysis of live cells, enabling more complex sorting and analysis strategies. interchim.fr
Drug Efflux and Resistance Studies: The acetoxymethyl ester form, Calcein Red™ AM, serves as a substrate for multidrug resistance (MDR) transporters, making it a tool for studying transporter function and screening for inhibitor compounds, similar to its green counterpart. wikipedia.org
Membrane Integrity Assays: The sodium salt has been used to study membrane disintegration by entrapping it in liposomes and observing its release. For example, it was used to investigate how the steroid saponin (B1150181) digitonin (B1670571) affects cholesterol-containing membranes. caymanchem.com
The availability of a reliable red-emitting viability indicator like Calcein Red™ enhances the complexity and depth of data that can be obtained from a single experiment, solidifying its importance in modern cell biology research. abcam.com
Properties
Molecular Weight |
825.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Calcein Red™ Sodium Salt
Strategies for Spectral Shift Engineering in Fluorescein-Based Fluorophores
The engineering of fluorescein-based fluorophores to achieve a bathochromic (red) shift in their spectral properties is a key area of research. The color of these dyes is intrinsically linked to their electronic structure, and modifications that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can tune their absorption and emission wavelengths.
Several strategies are employed to achieve this red shift:
Extension of π-Conjugation: Expanding the delocalized π-electron system of the fluorescein (B123965) core is a common and effective method. This can be accomplished by fusing additional aromatic rings to the xanthene backbone, leading to a more extensive network of conjugated double bonds. This extension of conjugation lowers the energy of the LUMO more than the HOMO, resulting in a smaller energy gap and a shift to longer wavelengths.
Heteroatom Substitution: Replacing the oxygen atom in the xanthene ring with other atoms like silicon (Si) or carbon (C) can significantly red-shift the spectra. For instance, silicon-substituted fluoresceins (silicon-rhodamines) exhibit absorption and emission maxima shifted by approximately 100 nm towards the red end of the spectrum compared to their oxygen counterparts.
Introduction of Electron-Donating and -Withdrawing Groups: The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the fluorescein structure can modulate the electronic distribution and, consequently, the spectral properties. This approach is often used to fine-tune the absorption and emission characteristics of the dye.
These molecular engineering approaches allow for the rational design of fluorescein analogs with tailored spectral properties for specific applications.
Development of Red-Emitting Calcein (B42510) Variants: Molecular Design Principles
The development of red-emitting calcein variants like Calcein Red™ builds upon the foundational principles of fluorescein chemistry, incorporating modifications to achieve the desired spectral shift while retaining the core calcein structure responsible for its utility. Calcein itself is synthesized from fluorescein via a Mannich reaction, where iminodiacetic acid and formaldehyde (B43269) introduce aminomethylcarboxylate groups onto the fluorescein core.
To create a red-emitting version, the starting material is not fluorescein but rather a red-shifted fluorescein analog. The molecular design principles revolve around selecting a suitable red-emitting xanthene core that is amenable to the Mannich reaction. This precursor must possess reactive sites for the introduction of the iminodiacetic acid moieties without compromising its favorable red-shifted fluorescence.
A likely design strategy for Calcein Red™ involves starting with a rhodamine-like structure. Rhodamines are a class of xanthene dyes that feature nitrogen atoms in place of the hydroxyl groups of fluorescein, a modification that significantly shifts their fluorescence to the red region of the spectrum. By performing a Mannich-type condensation on a suitable rhodamine precursor, it is possible to synthesize a calcein analog with inherent red-emission properties.
Synthesis Pathways for Calcein Red™ (sodium salt) and Related Structures
While the precise, proprietary synthesis of Calcein Red™ (sodium salt) is not publicly disclosed, a scientifically plausible pathway can be inferred from established chemical reactions for fluorescein and rhodamine derivatives. The synthesis likely proceeds in two main stages:
Synthesis of a Red-Shifted Fluorescein Analog (Rhodamine-based precursor): A common method for synthesizing rhodamine-like structures involves the condensation of a 3-aminophenol (B1664112) derivative with phthalic anhydride (B1165640) in the presence of an acid catalyst. The choice of the 3-aminophenol derivative is crucial for determining the final spectral properties of the dye.
Mannich Reaction to Form the Calcein Analog: The resulting red-emitting rhodamine analog then serves as the substrate for a Mannich reaction. This reaction introduces the characteristic aminomethylcarboxylate groups of calcein. The rhodamine precursor is reacted with iminodiacetic acid and formaldehyde under appropriate conditions to yield the red-emitting calcein analog.
The final step involves the conversion of the carboxylic acid groups to their sodium salt form to enhance water solubility, yielding Calcein Red™ (sodium salt).
A general representation of this synthetic approach is outlined below:
| Step | Reaction | Reactants | Product |
| 1 | Condensation | 3-(Dialkylamino)phenol + Phthalic anhydride | Red-emitting Rhodamine analog |
| 2 | Mannich Reaction | Red-emitting Rhodamine analog + Iminodiacetic acid + Formaldehyde | Calcein Red™ |
| 3 | Salt Formation | Calcein Red™ + Sodium Hydroxide | Calcein Red™ (sodium salt) |
Chemical Modifications for Enhanced Photostability and Environmental Responsiveness
The practical utility of fluorescent dyes is often limited by their photostability—the ability to resist photochemical degradation upon exposure to light. For fluorescein-based dyes, photobleaching can be a significant issue. Several chemical modification strategies can be employed to enhance the photostability of Calcein Red™ and related structures:
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, onto the xanthene ring can improve photostability.
Sulfonation: The addition of sulfonate groups can not only increase water solubility but has also been shown to enhance the photostability of some rhodamine dyes. nih.gov This modification can make the dye less prone to photobleaching, allowing for longer imaging experiments. nih.gov
Rigidification of the Molecular Structure: Restricting the conformational flexibility of the dye molecule can reduce non-radiative decay pathways and enhance both fluorescence quantum yield and photostability. This can be achieved by introducing structural constraints, such as bridging groups.
The environmental responsiveness of fluorescein-based dyes, particularly their sensitivity to pH, can also be tuned through chemical modifications. While the fluorescence of fluorescein is highly pH-dependent, that of many rhodamine derivatives is less so in the physiological pH range. thermofisher.com The specific modifications incorporated into the Calcein Red™ structure likely contribute to its performance across different environmental conditions.
Below is a table summarizing the effects of various chemical modifications on the properties of fluorescein-based dyes:
| Modification | Effect on Photostability | Effect on Spectral Properties | Effect on Solubility |
| Halogenation | Increased | Minor shift | Decreased |
| Sulfonation | Increased | Minor shift | Increased |
| Rigidification | Increased | Can cause red or blue shift | Variable |
| Heteroatom Substitution (e.g., Si) | Variable | Significant red shift | Variable |
Spectroscopic and Photophysical Principles of Calcein Red™ Sodium Salt
Fundamental Mechanisms of Fluorescence Excitation and Emission in Calcein (B42510) Red™ (sodium salt)
The fluorescence of Calcein Red™ (sodium salt) originates from its xanthene core, which acts as the chromophore. The process begins with the absorption of a photon of appropriate energy, causing an electronic transition from the ground state (S₀) to an excited singlet state (S₁). This excitation is most efficient at the dye's absorption maximum. For Calcein Red™, the excitation maximum is approximately 560-562 nm. nih.govacs.org Following excitation, the molecule undergoes rapid vibrational relaxation to the lowest vibrational level of the S₁ state.
The subsequent emission of a photon, observed as fluorescence, occurs when the molecule returns from the S₁ state to the S₀ ground state. Due to energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift. Calcein Red™ exhibits an emission maximum at approximately 574-576 nm. nih.govacs.org
The fundamental mechanism is analogous to that of other fluorescein (B123965) derivatives, where the acetoxymethyl (AM) ester form is a non-fluorescent precursor that can permeate cell membranes. researchgate.net Once inside a living cell, intracellular esterases cleave the AM groups, converting the molecule into its fluorescent, membrane-impermeant form, which is the Calcein Red™ sodium salt. koreascience.kr
Table 1: Spectroscopic Properties of Calcein Red™ (sodium salt)
| Property | Wavelength (nm) |
| Excitation Maximum | 560 - 562 |
| Emission Maximum | 574 - 576 |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent and measurement conditions.
Quantitative Analysis of Fluorescence Quantum Yield and Lifetimes in Diverse Media
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are critical parameters that quantify the efficiency and temporal dynamics of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state.
For the parent compound fluorescein, the fluorescence quantum yield in 0.1 N NaOH (aq) is approximately 0.925, and its lifetime is around 4.0 ns. nih.gov It is expected that Calcein Red™, as a red-shifted derivative, would exhibit its own characteristic quantum yield and lifetime values, which would likely also be influenced by solvent polarity, viscosity, and protic/aprotic nature. Quantitative measurements in diverse media are necessary for a complete photophysical characterization of Calcein Red™.
Investigations into Concentration-Dependent Fluorescence Quenching Phenomena
At high concentrations, the fluorescence intensity of many dyes, including those in the fluorescein family, decreases. This phenomenon is known as concentration quenching or self-quenching. nih.gov For the parent compound, calcein, self-quenching is a well-documented phenomenon that occurs at millimolar concentrations and is utilized in certain biological assays to measure changes in volume. nih.govwikipedia.org
Self-quenching can occur through several mechanisms, broadly categorized as static or dynamic quenching.
Static Quenching: This occurs when non-fluorescent complexes, often dimers or higher-order aggregates, form in the ground state. researchgate.net As the concentration of the dye increases, the equilibrium shifts towards the formation of these aggregates, which reduces the population of fluorescent monomers available for excitation. This form of quenching affects the fluorescence intensity but not the fluorescence lifetime of the remaining monomers.
Dynamic Quenching: This involves the collision of an excited fluorophore with another molecule (in this case, another ground-state dye molecule). This collisional process provides a non-radiative pathway for the excited molecule to return to the ground state, thus quenching the fluorescence. Dynamic quenching affects both the fluorescence intensity and the fluorescence lifetime.
For xanthene dyes, the formation of H-aggregates (hypsochromic shift, often non-fluorescent) and J-aggregates (bathochromic shift) is a common cause of concentration-dependent spectral changes and quenching. acs.orgpradeepresearch.org H-aggregates typically involve a parallel stacking of the dye molecules, leading to fluorescence quenching. pradeepresearch.org J-aggregates, characterized by a head-to-tail arrangement, can sometimes exhibit enhanced fluorescence. wikipedia.org The specific aggregation behavior and quenching mechanism for Calcein Red™ (sodium salt) would depend on its molecular structure and the solvent environment, but detailed studies on this specific compound are not widely published. Research on the parent calcein suggests that its self-quenching is a significant factor at high concentrations. researchgate.net
Theoretical and Computational Chemistry Approaches to Understand Calcein Red™ (sodium salt) Photophysics
Theoretical and computational methods are powerful tools for gaining a deeper understanding of the electronic structure and photophysical properties of fluorescent dyes. While specific studies on Calcein Red™ (sodium salt) are not prevalent in the literature, research on fluorescein and its derivatives provides a framework for how these methods can be applied.
Ab initio (from first principles) methods can be used to calculate the energies of the ground and excited electronic states of a molecule. koreascience.kr These calculations can predict the absorption and emission wavelengths and provide insights into the nature of the electronic transitions. For molecules like Calcein Red™, which are part of the broader family of xanthene dyes, ab initio studies can help to understand how structural modifications lead to shifts in the spectral properties. aatbio.com Such studies can also be employed to investigate the formation of dimers and higher-order aggregates by calculating the interaction energies and geometries of molecular associations, which is crucial for understanding self-quenching mechanisms.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods for studying the electronic structure and spectra of organic dyes. acs.org DFT is used to determine the optimized geometry of the molecule in its ground and excited states, while TD-DFT is employed to calculate the vertical excitation energies, which correspond to the absorption and emission maxima. youtube.com
For fluorescein derivatives, DFT and TD-DFT have been successfully used to:
Predict absorption and emission wavelengths. researchgate.net
Investigate the influence of substituents on the photophysical properties.
Study the effects of solvent on the electronic structure and spectra.
Analyze the pathways of non-radiative decay, which compete with fluorescence and affect the quantum yield. acs.org
By applying these computational approaches to Calcein Red™, researchers could elucidate the specific electronic transitions responsible for its red-shifted absorption and emission compared to fluorescein, characterize its chromophore in detail, and model its interactions with solvents and other dye molecules to better understand its photophysical behavior.
Molecular Interactions and Chelation Chemistry of Calcein Red™ Sodium Salt
Mechanistic Studies of Metal Ion Binding and Complexation
The foundational aspect of Calcein (B42510) Red™'s function as a metal ion indicator lies in its ability to form stable complexes with various cations. This interaction is primarily governed by the iminodiacetate (B1231623) groups within its molecular structure, which act as the key chelating moieties.
Selectivity and Affinity Profiling for Divalent and Trivalent Cations (e.g., Fe²⁺, Fe³⁺, Co²⁺, Cu²⁺, Mn²⁺)
Based on the behavior of similar chelating agents, it can be inferred that Calcein Red™ exhibits a high affinity for iron (both Fe²⁺ and Fe³⁺) and copper (Cu²⁺), which are known to effectively quench the fluorescence of xanthene dyes. The interactions with Co²⁺ and Mn²⁺ are also significant, though the quenching efficiency may vary. It is important to note that the binding of these metal ions is pH-dependent, with optimal chelation and subsequent fluorescence quenching typically occurring at neutral or slightly alkaline pH. nih.gov
Table 1: Inferred Selectivity and Affinity of Calcein Red™ (sodium salt) for Various Cations This table is based on the known properties of the parent compound, calcein, and general principles of coordination chemistry, as specific quantitative data for Calcein Red™ were not available.
| Cation | Expected Affinity | Observed Effect on Fluorescence | Notes |
|---|---|---|---|
| Fe³⁺ | High | Strong Quenching | Forms a stable, non-fluorescent complex. |
| Fe²⁺ | High | Strong Quenching | Readily chelates to form a quenched complex. |
| Cu²⁺ | High | Strong Quenching | Known to be an efficient quencher of fluorescein (B123965) derivatives. |
| Co²⁺ | Moderate to High | Quenching | Interaction leads to a decrease in fluorescence intensity. nih.gov |
| Mn²⁺ | Moderate | Quenching | Binding results in a measurable decrease in fluorescence. |
Kinetics and Thermodynamics of Metal-Calcein Red™ (sodium salt) Complex Formation
Detailed kinetic and thermodynamic studies specifically for Calcein Red™ (sodium salt) are scarce. However, studies on the complexation of metal ions with the parent compound, calcein, indicate that the binding process is generally rapid. researchgate.netresearchgate.net The formation of the metal-dye complex is the rate-limiting step in the fluorescence quenching observed in the presence of these cations.
Fluorescence Quenching by Paramagnetic Metal Ions: Mechanistic Elucidation
The interaction of Calcein Red™ with paramagnetic metal ions such as Fe²⁺, Fe³⁺, Co²⁺, Cu²⁺, and Mn²⁺ leads to a significant reduction in its fluorescence quantum yield, a phenomenon known as fluorescence quenching. This process is central to its application as a metal ion indicator.
Role of Electronic State Perturbations in Quenching Events
The fluorescence quenching of xanthene dyes like Calcein Red™ by paramagnetic metal ions is primarily attributed to an enhancement of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). Paramagnetic species, due to their unpaired electrons, can induce spin-orbit coupling in the fluorophore. This increased coupling facilitates the otherwise spin-forbidden transition from the fluorescent singlet state to a non-radiative triplet state.
Another contributing mechanism is energy transfer, where the excited fluorophore transfers its energy to the d-orbitals of the transition metal ion. This process is particularly efficient when the energy levels of the metal ion's d-orbitals are close to the fluorescence energy of the dye. Furthermore, photoinduced electron transfer (PET) can also play a role, where an electron is transferred from the excited fluorophore to the metal ion, or vice versa, leading to the formation of a non-fluorescent radical ion pair. nih.gov The exact contribution of each mechanism depends on the specific metal ion and the fluorophore.
Displacement Assays: Investigating Competition with Exogenous Chelators
Displacement assays offer a powerful method to study the competitive binding of metal ions between Calcein Red™ and other chelating agents. In such an assay, the fluorescence of a Calcein Red™-metal ion complex can be restored by the addition of a stronger chelator that sequesters the metal ion from the dye.
This approach can be used to determine the relative binding affinities of different chelators for a specific metal ion. For instance, if an exogenous chelator with a higher affinity for iron is added to a solution containing the quenched Calcein Red™-iron complex, the chelator will strip the iron from the dye, leading to a recovery of fluorescence. nih.gov The rate and extent of fluorescence recovery can provide quantitative information about the binding kinetics and affinity of the competing chelator.
Probing Intracellular Labile Metal Ion Pools with Calcein Red™ (sodium salt)
The application of Calcein Red™ (sodium salt) for probing intracellular labile metal ion pools in living cells is limited by its membrane impermeability. nih.govsemanticscholar.org However, it can be a valuable tool for quantifying labile metal ions in cell lysates or other in vitro biological preparations.
When introduced into a cell lysate, Calcein Red™ can bind to the non-protein-bound, chelatable fraction of metal ions, often referred to as the labile ion pool. The degree of fluorescence quenching observed upon addition of the dye to the lysate can be correlated to the concentration of these labile metal ions. bohrium.com By calibrating the fluorescence response with known concentrations of the metal ion of interest, it is possible to estimate the size of the labile pool within the sample. This approach is particularly useful for studying alterations in metal ion homeostasis in various physiological and pathological conditions.
Cellular and Subcellular Mechanistic Studies of Calcein Red™ Sodium Salt Interactions
Investigation of Membrane Permeability and Impermeability Characteristics
Calcein (B42510) Red™ in its sodium salt form is a highly polar, polyanionic dye, a characteristic that fundamentally governs its interaction with the cellular plasma membrane. caymanchem.comthermofisher.com This inherent polarity and negative charge at physiological pH are the primary determinants of its membrane impermeability. The lipophilic core of the cell membrane acts as a significant barrier to the passage of such hydrophilic and charged molecules. Consequently, Calcein Red™ (sodium salt) is unable to passively diffuse across intact, viable cell membranes and remains in the extracellular space. kcl.ac.uk
This property of being membrane-impermeant is crucial for its application in cell viability and membrane integrity assays. nih.govnih.gov For instance, in studies using liposomes or vesicles to model cellular membranes, Calcein Red™ is entrapped within these structures. caymanchem.com Its release into the surrounding medium is a direct indicator of membrane permeabilization or disruption. nih.govnih.gov In cell population studies, its exclusion is a hallmark of cells with intact plasma membranes. Conversely, cells that have compromised membrane integrity, a characteristic of necrotic or apoptotic cells, will allow the dye to enter, leading to intracellular fluorescence.
The physicochemical properties of Calcein Red™ (sodium salt) that dictate its membrane transport characteristics are summarized in the table below.
| Property | Characteristic | Implication for Membrane Permeability |
| Form | Sodium Salt | High water solubility. |
| Charge | Polyanionic (multiple negative charges) | Electrostatic repulsion from the negatively charged outer leaflet of the plasma membrane. |
| Polarity | High | Prevents passive diffusion across the nonpolar, hydrophobic lipid bilayer. |
| Size | Large molecular weight (825.4 g/mol ) caymanchem.com | Steric hindrance further limits passage through membrane pores or channels. |
This table provides a summary of the key physicochemical properties of Calcein Red™ (sodium salt) and their direct impact on its inability to cross intact cell membranes.
Mechanistic Analysis of Intracellular Retention and Efflux Pathways
While Calcein Red™ (sodium salt) is membrane-impermeant, its acetoxymethyl (AM) ester analog, Calcein Red™ AM, is designed to be cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule back into the fluorescent, charged Calcein Red™ form. thermofisher.com This bioactivated, anionic form is then effectively trapped within the cytosol of live cells, as the newly exposed carboxyl groups render it membrane-impermeable once again. thermofisher.com
However, the long-term retention of the cleaved Calcein Red™ can be compromised by the activity of specific cellular efflux pumps.
The intracellular retention of Calcein Red™ is significantly influenced by the activity of multidrug resistance proteins (MRPs), which are a class of organic-anion transporters. These ATP-binding cassette (ABC) transporters actively pump a wide range of substrates, including anionic dyes like calcein, out of the cell. This efflux mechanism can lead to a gradual decrease in intracellular fluorescence over time, which may interfere with long-term imaging studies.
To counteract this efflux and enhance intracellular retention of the dye, specific inhibitors of these transporters are commonly used. Probenecid (B1678239) is a well-characterized inhibitor of organic-anion transporters and is frequently added to the cell culture medium during and after loading with the AM ester form of the dye. researchgate.net By blocking these efflux pumps, probenecid ensures that the cleaved, fluorescent Calcein Red™ remains trapped within the cytoplasm, leading to a more stable and prolonged fluorescent signal for accurate measurements. researchgate.net
| Transporter Family | Common Inhibitor | Effect on Calcein Red™ |
| Multidrug Resistance Proteins (MRPs) / Organic-Anion Transporters | Probenecid | Blocks efflux from the cell. |
| Increases intracellular retention. | ||
| Stabilizes fluorescent signal over time. |
This table outlines the key transporter family responsible for Calcein Red™ efflux and the common strategy used to inhibit this process.
Interactions with Intracellular Components and Organelles
Once generated intracellularly from its AM ester precursor, Calcein Red™ distributes throughout the cytoplasm and, due to its charged nature, is largely excluded from the nucleus and other membrane-bound organelles in healthy cells. Its fluorescence is generally observed as a diffuse signal throughout the cytosol.
The fluorescence of calcein is known to be sensitive to quenching by certain metal ions. This property is exploited in specific assays, for example, to monitor mitochondrial permeability transition pore (mPTP) opening. In such experiments, cells are co-loaded with Calcein AM and a quenching agent like cobalt (CoCl₂). The intact inner mitochondrial membrane prevents cobalt from entering the mitochondrial matrix, where calcein has accumulated. Upon induction of mPTP opening, cobalt enters the matrix and quenches the calcein fluorescence, providing a measurable indicator of this specific cellular event. While much of this work has been detailed with the green-emitting Calcein, the principle applies to its red-emitting analogs.
In some cell types, sequestration of calcein into intracellular vesicles has been observed, which can lead to a punctate staining pattern rather than a uniform cytosolic fluorescence. researchgate.net This phenomenon is cell-type dependent and can be another consideration in the interpretation of fluorescence data.
Comparative Studies of Calcein Red™ (sodium salt) and its Acetoxymethyl (AM) Ester Analogs in Cellular Contexts
The primary distinction between Calcein Red™ (sodium salt) and Calcein Red™ AM lies in their membrane permeability, which dictates their respective applications in cellular biology. This fundamental difference is intentionally designed to probe distinct cellular characteristics.
Calcein Red™ (sodium salt) is used externally to assess membrane integrity. Its exclusion from the cell's interior is indicative of a healthy, intact plasma membrane. Its entry signifies a loss of membrane integrity, a key indicator of cell death.
Calcein Red™ AM , in contrast, is used to assess cell viability through enzymatic activity. Its operational pathway involves several key steps:
Passive Diffusion: As a non-polar, uncharged molecule, it freely diffuses across the plasma membrane into the cytoplasm. thermofisher.com
Intracellular Activation: Inside the cell, non-specific esterases, which are active only in viable cells, hydrolyze the AM ester groups. thermofisher.com
Conversion and Trapping: This enzymatic cleavage converts the molecule into the polar, fluorescent Calcein Red™ (sodium salt) form, which is then trapped within the cell due to its inability to cross the membrane from the inside out. thermofisher.com
The following table provides a direct comparison of the two forms:
| Feature | Calcein Red™ (sodium salt) | Calcein Red™ AM (Acetoxymethyl Ester) |
| Primary Application | Membrane Integrity Assays | Cell Viability / Enzymatic Activity Assays |
| Membrane Permeability | Impermeant caymanchem.com | Permeant thermofisher.com |
| Initial State | Fluorescent | Non-fluorescent thermofisher.com |
| Cellular Location of Use | Extracellular | Intracellular (after conversion) |
| Mechanism of Action | Physical exclusion by intact membranes. | Enzymatic conversion by intracellular esterases in live cells. thermofisher.com |
This interactive data table compares the fundamental differences in application and mechanism between the sodium salt and the AM ester forms of Calcein Red™.
Advanced Methodological Developments in Bioimaging and Analytical Research Utilizing Calcein Red™ Sodium Salt
Optimization of Multi-Color Fluorescence Imaging Methodologies
The advent of Calcein (B42510) Red™ and its analogs has significantly broadened the spectrum of possibilities for multi-color fluorescence imaging. These developments have been pivotal in enabling researchers to simultaneously visualize multiple cellular processes and populations, overcoming the limitations previously imposed by the spectral properties of traditional fluorescent probes like Calcein AM.
A primary driver for the development of Calcein Red™ was the need to circumvent the complete spectral overlap of Calcein AM with Green Fluorescent Protein (GFP), which made it impossible to use Calcein AM in the multicolor analysis of GFP-transfected cells aatbio.com. Calcein Red™, with an excitation maximum of approximately 649 nm and an emission maximum around 660 nm, provides a distinct spectral window, allowing for its use alongside green fluorescent dyes aatbio.com.
This has led to the creation of a portfolio of Calcein-based probes with varied spectral characteristics, facilitating multi-wavelength analysis. For instance, Calcein Red™ can be effectively multiplexed with other dyes such as Calcein Orange™ (Ex/Em ≈ 525/550 nm) and CytoCalcein™ Violet 450 (Ex/Em ≈ 405/450 nm) aatbio.com. This compatibility allows for the simultaneous assessment of different cell populations or functions within a single experiment, as demonstrated in studies monitoring cell proliferation and cytotoxicity across various cell lines like HEK, CPA, and Jurkat aatbio.com.
The hydrophobic nature of the acetoxymethyl (AM) ester form of Calcein Red™ allows it to easily permeate intact live cells. Once inside, intracellular esterases cleave the AM group, rendering the molecule fluorescent and trapping it within the cytoplasm of viable cells aatbio.com. This mechanism forms the basis of its utility in live-cell imaging and viability assays.
Strategies for Overcoming Spectral Overlap in Multiplexed Assays
Spectral overlap, where the emission of one fluorophore bleeds into the detection channel of another, is a critical challenge in multiplexed fluorescence imaging microscopyfocus.com. The development of Calcein Red™ is in itself a primary strategy to mitigate this issue, especially in experiments involving green fluorophores like GFP or Calcein AM aatbio.com. The significant Stokes shift and red-shifted emission of Calcein Red™ inherently reduce its spectral crosstalk with blue and green emitting dyes.
Key strategies employed to overcome spectral overlap when using Calcein Red™ in multiplexed assays include:
Selection of Spectrally Distinct Fluorophores: The most fundamental strategy is the careful selection of a panel of dyes with minimal spectral overlap. The Calcein family of dyes, including Calcein Red™, Calcein Orange™, and various CytoCalcein™ probes, were specifically designed for this purpose, offering a range of excitation and emission wavelengths for multi-color analysis aatbio.com.
Sequential Imaging: In cases where some spectral overlap is unavoidable, sequential excitation and detection can be employed. This involves illuminating the sample with a single excitation wavelength at a time and collecting the corresponding emission before proceeding to the next fluorophore. This method prevents the simultaneous excitation of multiple dyes and the subsequent bleed-through of their emission signals into unintended channels microscopyfocus.com.
The photobleaching resistance of the chosen fluorophores is also a crucial consideration in the design of multiplexed assays. A dye that photobleaches rapidly can lead to a diminished signal over the course of an experiment, complicating quantitative analysis thermofisher.combiocompare.com. While specific quantitative data on the photobleaching resistance of Calcein Red™ is not extensively detailed in the provided search results, its successful application in time-course experiments suggests a degree of stability suitable for live-cell imaging aatbio.com.
Development of Novel Optical Filters and Detection Schemes
The effective implementation of multi-color fluorescence imaging with Calcein Red™ relies heavily on the use of appropriate optical hardware, including filters and detectors, to isolate its specific fluorescence signal. While novel filters and detectors are not exclusively developed for a single dye, advancements in optical technology have been crucial for maximizing the potential of red-shifted fluorophores like Calcein Red™.
A standard fluorescence filter set consists of three main components: an excitation filter, a dichroic beamsplitter, and an emission filter thermofisher.comphotonicshop.co.ukalluxa.com. For Calcein Red™, with its excitation and emission maxima in the red to far-red region of the spectrum, a filter set designed for dyes like Cy5 is often suitable aatbio.com.
Key characteristics of optimal filter sets for imaging Calcein Red™ include:
High Transmission: The filters should exhibit high transmission efficiency at the excitation and emission wavelengths of Calcein Red™ to maximize the signal intensity photonicshop.co.uknewport.comalluxa.com.
Steep Edges: The transition between high transmission and deep blocking should be as sharp as possible to effectively separate the fluorescence signal from the excitation light and from the emission of other fluorophores in a multiplexed experiment photonicshop.co.uknewport.comalluxa.com.
Deep Blocking: The filters must provide high optical density (OD) outside of the transmission band to minimize background noise and prevent bleed-through from other light sources or fluorophores alluxa.com.
Different configurations of filter sets can be employed depending on the specific requirements of the experiment. For instance, Pinkel and Sedat filter sets utilize a combination of single-band excitation and emission filters with a multi-band dichroic mirror, allowing for the sequential imaging of multiple fluorophores with a single filter cube turret position photonicshop.co.uk.
The choice of detector is also critical for sensitive detection of the fluorescence emission from Calcein Red™. Modern fluorescence microscopy systems are often equipped with highly sensitive detectors such as photomultiplier tubes (PMTs) or scientific CMOS (sCMOS) cameras, which are capable of efficiently detecting the photons emitted by red-shifted dyes.
High-Content Screening (HCS) and High-Throughput Screening (HTS) Assay Design
Calcein Red™ is well-suited for applications in High-Content Screening (HCS) and High-Throughput Screening (HTS) due to its fluorescent properties that correlate with cell viability and its compatibility with automated imaging and analysis platforms. The acetoxymethyl (AM) ester form of the dye allows for straightforward loading into live cells, and the subsequent fluorescence signal provides a robust readout for the number of viable cells.
For HTS, which typically involves the rapid screening of large compound libraries with simpler readouts, assays utilizing Calcein Red™ can be designed in a microplate format (e.g., 96-well or 384-well plates) photonicshop.co.uk. The fluorescence intensity in each well can be measured using a fluorescence plate reader, providing a quantitative measure of cell viability that can be used to identify "hits" from the compound library.
A typical HTS assay protocol using Calcein Red™ would involve the following steps:
Cell Plating: Seeding of cells into multi-well plates at an appropriate density.
Compound Treatment: Addition of test compounds from a library to the wells.
Incubation: A defined period of incubation to allow the compounds to exert their effects on the cells.
Dye Loading: Addition of the Calcein Red™ AM working solution to each well.
Incubation: A further incubation period to allow for the hydrolysis of Calcein Red™ AM by intracellular esterases in viable cells.
Fluorescence Reading: Measurement of the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 590/670 nm) aatbio.com.
The data generated from such a screen can be used to determine the potency and efficacy of the test compounds in modulating cell viability.
Flow Cytometry Protocols for Quantitative Cellular Analysis
Calcein Red™ and its analogs are valuable tools for quantitative cellular analysis using flow cytometry. Their ability to specifically stain viable cells allows for the discrimination of live and dead cell populations and their distinct spectral properties enable their inclusion in multi-color flow cytometry panels aatbio.comcaymanchem.com.
Flow cytometry protocols using Calcein Red™ are generally straightforward and involve incubating the cell suspension with the Calcein Red™ AM ester. The dye passively enters the cells, where it is converted to its fluorescent form by intracellular esterases in viable cells aatbio.comnih.govresearchgate.net. These fluorescently labeled cells can then be analyzed on a flow cytometer.
The quantitative nature of flow cytometry allows for the precise measurement of the fluorescence intensity of individual cells, providing data on the distribution of the fluorescent signal within a cell population. This can be used to assess heterogeneity in cellular responses to various stimuli. For example, in cytotoxicity assays, a decrease in the number of Calcein Red™ positive cells or a shift in their fluorescence intensity can be quantified to determine the dose-dependent effects of a cytotoxic agent aatbio.com.
Furthermore, the compatibility of Calcein Red™ with other fluorophores allows for its use in combination with other cellular markers, such as antibodies conjugated to different fluorescent dyes or probes for other cellular functions like apoptosis (e.g., Annexin V) nih.govresearchgate.netabcam.com. This enables a more comprehensive, multi-parametric analysis of cell populations at the single-cell level.
Characterization of Fluorescent Signal Distributions in Cell Populations
The analysis of fluorescent signal distributions in cell populations stained with Calcein Red™ can provide valuable insights into the physiological state of the cells. The intensity of the Calcein Red™ signal in an individual cell is proportional to the activity of its intracellular esterases and its membrane integrity, both of which are hallmarks of cell viability.
When a cell population is analyzed by flow cytometry, the distribution of Calcein Red™ fluorescence intensity is typically represented as a histogram. A healthy, viable cell population will generally exhibit a distinct peak of high fluorescence intensity, while dead or dying cells will have low to no fluorescence aatbio.com.
Variations in the fluorescence intensity within the viable population can reflect underlying biological heterogeneity. For instance, differences in metabolic activity or cell size could potentially lead to variations in esterase activity and thus, the intensity of the Calcein Red™ signal.
Advanced analytical techniques can be applied to further characterize these distributions. For example, a study utilizing a related compound, CellTrace™ Calcein Red-Orange AM, employed spatial intensity distribution analysis to monitor the kinetics of its intracellular accumulation. This approach provides a more detailed understanding of the dye's behavior at the subcellular level creative-diagnostics.com.
Methodological Research in Measuring Cell Volume and Membrane Water Flux
Methodological research has established the use of the fluorescent dye Calcein as a probe for measuring changes in cell volume and membrane water flux nih.govnih.govresearchgate.netresearchgate.net. This application is based on the principle of fluorescence quenching that occurs in a concentration-dependent manner nih.govresearchgate.net. While the available literature predominantly refers to the generic "Calcein" for these specific measurements, the underlying principles are based on the photophysical properties of the fluorophore, which are likely shared by its red-shifted analog, Calcein Red™.
When cells are loaded with Calcein, the dye becomes trapped in the cytoplasm. Changes in cell volume, induced for example by an osmotic challenge, will alter the intracellular concentration of Calcein. As the cell shrinks, the concentration of Calcein increases, leading to self-quenching of its fluorescence nih.govresearchgate.net. Conversely, as the cell swells, the Calcein concentration decreases, resulting in an increase in fluorescence.
This relationship between cell volume and Calcein fluorescence intensity allows for the real-time monitoring of volume changes in live cells. The rate of these changes can be used to calculate the osmotic water permeability of the cell membrane.
The experimental setup can influence the observed fluorescence response. Studies have shown that with wide-field microscopy, cell shrinkage leads to a decrease in fluorescence, while with confocal microscopy, the opposite effect can be observed depending on the pinhole size and the optical section thickness relative to the cell height nih.govresearchgate.net.
A typical protocol for measuring membrane water flux using Calcein involves the following key steps:
Cell Loading: Cells are loaded with the acetoxymethyl ester of Calcein, which is then hydrolyzed to the fluorescent form intracellularly.
Baseline Measurement: The baseline fluorescence of the cells is recorded.
Osmotic Challenge: The cells are exposed to a hypertonic or hypotonic solution to induce water flux and a change in cell volume.
Kinetic Measurement: The change in Calcein fluorescence is monitored over time using a fluorescence microscope or a plate reader.
Data Analysis: The rate of fluorescence change is used to determine the rate of water transport across the cell membrane.
This technique provides a powerful tool for studying the function of aquaporins (water channels) and the regulation of cell volume in various physiological and pathological conditions nih.gov.
Principles of Calcein Concentration-Dependent Fluorescence as a Volumetric Probe
Calcein, a fluorescent dye, exhibits concentration-dependent self-quenching, a phenomenon that forms the basis of its application as a volumetric probe. nih.govnih.govresearchgate.net While much of the literature focuses on the green-emitting calcein, the underlying principle of self-quenching is applicable to its red-emitting variant, Calcein Red™, particularly in applications like studying membrane characteristics of liposomes and vesicles.
The fundamental principle is that at low concentrations, the fluorescence intensity of calcein increases proportionally with its concentration. However, as the concentration rises into the millimolar (mM) range, the fluorescence begins to decrease. nih.gov This reduction in fluorescence at high concentrations is known as self-quenching. For the parent compound calcein, this phenomenon becomes significant at concentrations above 70 mM. wikipedia.org
This behavior is exploited in volumetric and leakage assays, especially for lipid structures like vesicles. nih.gov In these assays, Calcein Red™ is encapsulated within the vesicles at a high, self-quenching concentration. At this concentration, the fluorescence is minimal. If the integrity of the vesicle membrane is compromised, or if the vesicle volume increases, the entrapped Calcein Red™ leaks out or is diluted. This decrease in the internal concentration alleviates the self-quenching, leading to a measurable increase in fluorescence intensity. nih.gov
The mechanism behind calcein's self-quenching is primarily collisional quenching, where excited fluorophore molecules return to the ground state without emitting a photon after colliding with another calcein molecule. nih.gov Studies have shown that the quenching of calcein has a linear dependency on its concentration, which is characteristic of collisional quenching. nih.gov This relationship allows for the quantification of volume changes or the extent of membrane leakage.
The relationship between calcein concentration and its fluorescence intensity can be characterized as a bell-shaped curve. researchgate.net Initially, the fluorescence increases with concentration up to a certain point (e.g., around 4 µM for green calcein in one study), after which further increases in concentration lead to a decrease in fluorescence intensity due to self-quenching. researchgate.net
Table 1: Concentration-Dependent Fluorescence Behavior of Calcein
| Concentration Range | Fluorescence Behavior | Governing Principle | Primary Application |
|---|---|---|---|
| Low (nM to low µM) | Fluorescence increases with concentration | Proportional fluorescence | Cellular staining and viability |
| High (mM) | Fluorescence decreases with concentration | Self-quenching | Vesicle leakage and volumetric assays |
Development of Photoactivatable Calcein Derivatives for Spatial Tagging and Tracking
A significant advancement in the use of calcein for bioimaging has been the development of photoactivatable derivatives for precise spatial and temporal tagging and tracking of live cells. nih.govnih.gov This methodology, exemplified by the SPACECAT (Spatially PhotoActivatable Color Encoded Cell Address Tags) strategy, utilizes a "caged" form of calcein that is initially non-fluorescent. nih.govnih.govdntb.gov.ua
The core principle involves modifying the calcein molecule with photolyzable protecting groups, also known as caging groups. nih.gov A commonly used caging group for calcein is Nitroveratryloxycarbonyl (NVOC). nih.gov In this derivative, termed calcein NVOC, the carboxylate groups of the calcein molecule are caged by NVOC, which prevents the molecule from becoming fluorescent. nih.gov This caged compound can be introduced into cells or tissues, where it remains in its non-fluorescent state.
The "uncaging" process is triggered by light. When the sample is illuminated with light of a specific wavelength, typically in the near-UV range, the NVOC groups are cleaved from the calcein molecule. nih.govnih.gov This photoactivation restores the native structure of calcein, which then becomes fluorescent. The key advantage of this technique is the high degree of spatial and temporal control it offers. Researchers can use patterned light to photoactivate calcein only in specific cells or subcellular regions of interest, effectively "tagging" them with a fluorescent marker. nih.govnih.gov
Research Findings from the SPACECAT method:
Spatial Precision: The use of patterned light allows for the labeling of cells with single-cell precision. nih.gov
Temporal Stability: Once photoactivated, the fluorescence of calcein NVOC is stable for extended periods, allowing for long-term tracking of the labeled cells for at least 16 hours. nih.gov This stability is crucial for subsequent experimental procedures like flow cytometry or functional measurements. nih.gov
Versatility: The calcein NVOC-based photoactivation has been successfully demonstrated in a wide variety of complex tissues, including mouse small intestine, lung, spleen, and brain, without the need for protocol adaptation. nih.gov
Compatibility: This method is compatible with downstream applications. The photoactivated fluorescence signal persists through cell dissociation processes and can be detected by flow cytometry, enabling the isolation and further analysis of the tagged cells. nih.govshaleklab.com
Enrichment of Specific Cell Populations: The SPACECAT technique has been used to select and enrich for specific cell types from complex structures like 3D human organoids. For instance, it has been used to label and isolate cells from crypt-like regions of intestinal organoids, which are known to be enriched in stem-like and actively mitotic cells. shaleklab.com
This approach provides a powerful tool to link a cell's spatial location and its dynamic behavior within a tissue microenvironment to its molecular profile, as the tagged cells can be isolated for genomic or other single-cell analyses. nih.govnih.govshaleklab.com
Applications of Calcein Red™ Sodium Salt in Fundamental Chemical Biology and Materials Science Research
Investigation of Membrane Integrity and Permeability Utilizing Calcein (B42510) Red™ (sodium salt)-Encapsulated Liposomes as Model Systems
Calcein Red™ (sodium salt), a membrane-impermeant fluorescent dye, serves as a valuable tool in the study of membrane characteristics. caymanchem.com Its application in conjunction with liposomes—artificially prepared vesicles composed of a lipid bilayer—provides a robust model system for investigating membrane integrity and permeability. The core principle of this methodology relies on the encapsulation of Calcein Red™ within these liposomes at high concentrations.
At such high concentrations, the fluorescence of Calcein Red™ is significantly diminished due to self-quenching. nih.govthermofisher.com This phenomenon creates a state of low fluorescence within the intact liposome. Any event that compromises the integrity of the lipid bilayer, such as lysis, fusion, or permeabilization, results in the leakage of the encapsulated dye into the surrounding buffer. thermofisher.com This release leads to a significant dilution of Calcein Red™, which alleviates the self-quenching effect and causes a dramatic and measurable increase in fluorescence emission. nih.gov This direct correlation between dye release and fluorescence intensity allows researchers to monitor and quantify changes in membrane permeability in real-time. nih.govnih.gov
The calcein leakage assay is a widely utilized method to measure the disruption of liposomal membranes. encapsula.com This disruption can be initiated by various external triggers, including the introduction of molecules like peptides, proteins, or detergents that interact with the liposome surface, or by applying external energy such as heat or mechanical pressure. encapsula.com The resulting increase in fluorescence directly corresponds to the extent of membrane permeabilization. nih.gov
This assay can detect any process that causes the leakage of aqueous contents, including membrane lysis and permeabilization. thermofisher.com Advanced techniques, such as time-resolved fluorescence spectroscopy, can provide deeper insights into the mechanism of leakage, distinguishing between "all-or-none" events (where a vesicle releases its entire content at once) and "graded" leakage (where contents are released more slowly over time). scholaris.ca
Furthermore, the assay can be specifically adapted to study membrane fusion. In a modified setup, a nonfluorescent complex of calcein with a quenching ion like Co²+ is encapsulated in one population of vesicles. A second population of vesicles contains a chelator, such as EDTA. Fusion between these two vesicle types results in the mixing of their contents. The EDTA chelates the Co²⁺, releasing the calcein from its quenched state and leading to a significant increase in fluorescence, which specifically reports the fusion event. thermofisher.com
Research into Nanocarrier Design and Drug Release Mechanisms
The distinct fluorescent properties of Calcein Red™ make it an excellent model cargo for studying the design and function of various nanocarriers. Its encapsulation within these nanoscale systems allows for precise tracking of loading efficiency and release dynamics, providing crucial data for the development of advanced drug delivery platforms.
Metal-Organic Frameworks (MOFs) are highly porous materials that have emerged as promising nanocarriers for drug delivery. researchgate.net Calcein has been successfully used as a model drug to investigate the loading and release properties of these frameworks. In one study, iron-based MOFs (Fe-NDC nanorods) were loaded with calcein by equilibrating the nanoparticles in a calcein solution. nih.gov The study determined the average encapsulation efficiency and capacity, demonstrating the MOF's ability to sequester the dye. nih.gov
The release of the model cargo can be triggered by external stimuli. For instance, the application of low-frequency ultrasound was shown to trigger a substantial release of calcein from the Fe-NDC MOFs compared to the minimal release observed without the acoustic trigger. nih.gov Similarly, studies with zirconium-based MOFs, NU-1000 and NU-901, showed that the release rate of encapsulated calcein could be controlled by post-loading thermal treatment (calcination), which partially collapses the MOF pores and entraps the cargo more securely. nih.gov
The table below summarizes key findings from studies on the loading and release of calcein from MOF nanocarriers.
| Nanocarrier | Model Cargo | Encapsulation Efficiency (%) | Encapsulation Capacity (wt. %) | Trigger for Release | Release Profile |
| Fe-NDC nanorods | Calcein | 43.13 | 17.74 | 40-kHz Ultrasound | Up to 95.2% release in 10 min with ultrasound vs. 17.8% without. nih.gov |
| Calcination-treated NU-1000 | Calcein | Not specified | Not specified | Passive Diffusion | ~10% release in first 4 hours. nih.gov |
| Native NU-1000 | Calcein | Not specified | Not specified | Passive Diffusion | ~28% release in first 4 hours. nih.gov |
| Calcination-treated NU-901 | Calcein | Not specified | Not specified | Passive Diffusion | ~16% release in first 4 hours. nih.gov |
| Native NU-901 | Calcein | Not specified | Not specified | Passive Diffusion | ~21% release in first 4 hours. nih.gov |
This table is interactive. Click on the headers to sort the data.
Calcein Red™ is also employed to visualize and evaluate the efficiency of cellular delivery by nanoparticles. As a fluorescent tracer, its acetoxymethyl (AM) ester form, Calcein Red-Orange AM, is cell-permeant and can passively diffuse across cell membranes. thermofisher.com Once inside a cell, cytosolic esterases cleave the AM groups, converting the molecule into its membrane-impermeant form, which is then trapped within the cell. thermofisher.com
When Calcein Red™ is encapsulated within a nanocarrier, its fluorescence can be used to track the uptake of the carrier into cells. For example, structured illumination microscopy has been used to visualize the cellular uptake of calcein-loaded MOFs. nih.gov The delivery of the fluorescent cargo into the cell's cytoplasm confirms the successful internalization of the nanoparticle and the release of its contents. This allows researchers to assess the effectiveness of different nanocarrier designs and surface modifications in achieving cellular delivery.
Use in Investigating Gap Junctional Intercellular Communication (GJIC) and Membrane Transport
Gap junctions are specialized intercellular channels that permit the direct transfer of ions and small molecules between adjacent cells, a process known as Gap Junctional Intercellular Communication (GJIC). nih.govgvsu.edu Calcein, being a molecule small enough to pass through these channels, is widely used in dye transfer assays to assess the functional competency of GJIC. nih.govnih.gov
In a typical assay, a "donor" population of cells is loaded with a membrane-permeable form of the dye, such as Calcein AM. nih.gov Upon entering the donor cells, the dye is converted to its membrane-impermeable form and becomes fluorescent. nih.gov These donor cells are then co-cultured with an "acceptor" population of cells, which are often labeled with a different, gap junction-impermeant fluorescent dye for identification. nih.gov The transfer of calcein from the donor to the acceptor cells, visualized by the appearance of green or red-orange fluorescence in the acceptor cells, provides direct evidence of functional gap junctions. nih.govresearchgate.net This method allows for both qualitative analysis through confocal imaging and quantitative analysis via flow cytometry to determine the percentage of cells participating in communication. nih.gov For instance, CellTrace™ calcein red-orange AM has been used to study the role of connexin-43 in cell-cell communication between murine mesenchymal stem cells under hypoxic conditions. gvsu.edu
Elucidation of Intracellular Chelation Mechanisms in Response to Metal Overload or Deprivation
Calcein is a valuable probe for studying the dynamics of intracellular metal ions, particularly the labile iron pool. nih.govnih.gov The fluorescence of calcein is quenched upon chelation of metal ions like iron. nih.govnih.gov This property forms the basis of an assay to assess the concentration of chelatable iron within the cell cytosol and to measure the efficacy of iron-chelating drugs. nih.gov
The assay involves loading cells with the permeating acetoxymethyl form of calcein (calcein-AM). nih.gov Inside the cell, the dye is cleaved by esterases, becomes trapped, and its fluorescence is partially quenched by the endogenous labile iron pool. nih.gov When an external, cell-permeant iron chelator is introduced, it competes with calcein for the binding of intracellular iron. As the chelator sequesters iron from the calcein-iron complex, the fluorescence of calcein is restored. nih.gov The rate and extent of this fluorescence dequenching provide a dynamic measure of the chelator's ability to permeate the cell membrane and bind intracellular iron. nih.gov This method allows for the convenient assessment and comparison of the efficacy of various chelator compounds in depleting cellular iron pools. nih.govresearchgate.net It is important to note that this method primarily assays the labile iron pool within the cytosol, as calcein does not readily penetrate the membranes of organelles such as lysosomes. nih.gov
The table below shows results from a study comparing the intracellular iron chelation efficiencies of different compounds using the calcein dequenching method.
| Compound | Class | Relative Chelation Efficiency (%) (vs. SIH) |
| SIH | Chelator | 100 |
| HAPI | Chelator | ~85 |
| ICL670A | Chelator | ~20 |
| BSIH | Prochelator | ~90 |
| BSIH-PD | Prochelator | ~75 |
| BHAPI | Prochelator | ~60 |
Data adapted from graphical representations in scientific literature and represent approximate relative efficiencies. researchgate.net
Future Research Directions and Unexplored Avenues for Calcein Red™ Sodium Salt
Development of Next-Generation Calcein (B42510) Red™ (sodium salt) Analogs with Enhanced Characteristics
The development of analogs to the parent calcein molecule has been driven by the need for a broader palette of fluorescent colors for multiplexing applications in live-cell imaging. The spectral overlap of the original green-fluorescent Calcein AM with commonly used reporters like Green Fluorescent Protein (GFP) necessitated the creation of spectrally distinct alternatives. interchim.fraatbio.comaatbio.com This has led to the development of red-shifted variants such as Calcein Red™, Calcein Orange™, and Calcein Deep Red™. aatbio.com
Future research in this area is focused on creating new analogs with further enhanced characteristics beyond simply altered emission spectra. Key areas of development include:
Improved Photostability: Reducing the susceptibility of the fluorophore to photobleaching is critical for long-term imaging experiments that involve continuous or repeated exposure to excitation light.
Increased Brightness and Quantum Yield: Brighter probes allow for lower excitation power, which in turn minimizes phototoxicity and cellular stress. A higher quantum yield translates to more emitted photons per absorbed photon, resulting in a stronger signal.
Fine-Tuning of Excitation and Emission Spectra: Developing a wider range of analogs with narrower and more distinct excitation and emission profiles will enable more sophisticated multicolor imaging with minimal spectral bleed-through.
Enhanced Cellular Retention: While Calcein Red™ is generally well-retained in cells with intact membranes, developing analogs with even lower leakage rates would be beneficial for very long-term studies.
Novel Chemical Functionalities: Incorporating functionalities that allow for covalent bonding to intracellular proteins could enable the tracking of cell populations for extended periods, even after cell fixation.
These advancements will likely be achieved through systematic chemical modifications of the calcein scaffold. The exploration of different protecting groups to improve cellular uptake and hydrolysis by intracellular esterases is also an active area of investigation.
Integration with Advanced Imaging Modalities (e.g., Super-Resolution Microscopy)
Standard confocal microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), have broken this barrier, enabling visualization of subcellular structures with unprecedented detail. biotium.comwikipedia.orgnih.gov
The integration of Calcein Red™ and its future analogs with these advanced imaging modalities is a promising, yet largely unexplored, avenue of research. For a fluorophore to be effective in super-resolution applications, it must possess specific photophysical properties, including high brightness, exceptional photostability, and, for some techniques, the ability to photoswitch between fluorescent and dark states. biotium.com
Future research will likely focus on:
Evaluating the Performance of Existing Calcein Red™ in Super-Resolution Techniques: Systematic studies are needed to determine the suitability of the current Calcein Red™ for STED and STORM imaging. This would involve characterizing its photophysical behavior under the high laser intensities used in these methods.
Engineering Calcein Red™ Analogs for Super-Resolution: Should the current form of Calcein Red™ prove suboptimal, targeted chemical modifications could be introduced to enhance its properties for super-resolution imaging. This could involve altering the fluorophore core to improve its photoswitching capabilities or photostability.
Correlative Imaging Approaches: Combining super-resolution imaging of specific cellular components labeled with other probes with the whole-cell labeling provided by Calcein Red™ could provide valuable contextual information for understanding the spatial organization of the cell.
The successful application of Calcein Red™ in super-resolution microscopy would open up new possibilities for studying dynamic cellular processes, such as the intricate details of organelle morphology and the spatial relationships between different cellular compartments in living cells.
Expansion of Applications in Organoid and 3D Cell Culture Models
Organoids and other three-dimensional (3D) cell culture systems are becoming increasingly important in biomedical research as they more accurately recapitulate the complex architecture and physiology of in vivo tissues compared to traditional 2D cell cultures. researchgate.netnih.govnih.gov While the acetoxymethyl (AM) ester form of calcein has been utilized for assessing cell viability in these models, the full potential of Calcein Red™ in this context remains to be explored. nih.govnih.gov
Future research is expected to expand the use of Calcein Red™ in organoid and 3D cell culture models beyond simple live/dead assays. Key areas of investigation include:
Long-Term Cell Tracking and Lineage Tracing: The ability of Calcein Red™ to be retained in living cells for extended periods makes it a candidate for tracking cell movement, proliferation, and differentiation within developing organoids. nih.gov This could provide crucial insights into the dynamic processes of tissue morphogenesis.
High-Throughput Screening and Drug Discovery: The compatibility of Calcein Red™ with automated fluorescence microscopy and high-content imaging systems makes it well-suited for high-throughput screening of drug candidates on organoid models. researchgate.netnih.gov This can facilitate the identification of compounds that affect cell viability, proliferation, or morphology in a more physiologically relevant context.
Investigating Dynamic Cellular Processes: By combining Calcein Red™ labeling with other fluorescent probes, researchers can study dynamic processes such as cell-cell interactions, cell migration, and the response of organoids to various stimuli in real-time.
Advanced Imaging Techniques for 3D Models: The use of techniques like Z-stack imaging with confocal microscopy allows for the reconstruction and analysis of the 3D structure of organoids stained with Calcein Red™. researchgate.netnih.gov This can provide quantitative data on organoid size, shape, and cellular organization.
The integration of Calcein Red™ into these advanced 3D culture and imaging workflows will provide a powerful tool for studying organ development, disease modeling, and regenerative medicine.
Deeper Computational Modeling of Calcein Red™ (sodium salt) Interactivity in Complex Biological Environments
Computational modeling is an increasingly powerful tool in biological research, enabling the simulation and prediction of complex molecular interactions. nih.gov While Calcein Red™ is widely used, a detailed understanding of its behavior at the molecular level within the crowded and dynamic environment of the cell is still emerging.
Future research in this area will likely involve more sophisticated computational approaches to model the interactivity of Calcein Red™ in complex biological environments. This includes:
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interactions of Calcein Red™ with intracellular components such as proteins, lipids, and nucleic acids. nih.govrsc.org This can provide insights into the mechanisms of cellular retention and potential off-target effects. A study on the intracellular accumulation of CellTrace™ Calcein Red-Orange AM utilized spatial intensity distribution analysis, a quantitative imaging approach, to understand its kinetics, demonstrating the utility of such quantitative methods. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the properties of new Calcein Red™ analogs based on their chemical structure. mdpi.comnih.govcresset-group.comnih.govfarmaciajournal.com This can accelerate the design and development of next-generation probes with enhanced characteristics by prioritizing synthetic efforts on the most promising candidates.
Modeling Fluorescence Lifetime in Cellular Environments: The fluorescence lifetime of a fluorophore can be sensitive to its local environment. Computational models that predict how the fluorescence lifetime of Calcein Red™ changes in different subcellular compartments or in response to cellular events could provide an additional layer of information in imaging experiments. nih.govmdpi.com
By combining experimental data with these advanced computational models, researchers can gain a more comprehensive understanding of the behavior of Calcein Red™ within living cells and more effectively design new and improved fluorescent probes for a wide range of biological applications.
Q & A
Basic: How do I determine the optimal concentration of Calcein Red™ (sodium salt) for live-cell imaging in neuronal cultures?
Methodological Answer:
Calcein Red™ concentration must balance signal intensity and cytotoxicity. Start with a titration (e.g., 0.1–10 µM) in a pilot experiment. Incubate cells for 30–60 min at 37°C, wash with buffer, and image using a fluorescence microscope with appropriate filters (excitation: 540–580 nm; emission: 590–630 nm). Include a negative control (dye-free buffer) and verify cell viability via a parallel MTT assay. Optimal concentration minimizes background fluorescence while retaining cell health (≥85% viability). Adjust based on cell type: neurons often require lower concentrations (0.5–2 µM) due to sensitivity .
Basic: How can Calcein Red™ distinguish live/dead cells when used with propidium iodide (PI)?
Methodological Answer:
Calcein Red™ (cell-permeant) is cleaved by intracellular esterases in live cells, emitting red fluorescence. PI (cell-impermeant) enters dead cells, binding DNA and fluorescing red. To avoid spectral overlap:
- Use Calcein Red™ with a far-red filter (e.g., Cy5 channel) and PI with a standard red filter (e.g., Texas Red).
- Optimize sequential imaging to prevent bleed-through. Validate with controls: live cells (Calcein+/PI−) and heat-killed cells (Calcein−/PI+) .
Basic: What experimental conditions affect Calcein Red™ stability during long-term live-cell tracking?
Methodological Answer:
Calcein Red™ degrades under prolonged light exposure and in low-pH environments. For stability:
- Maintain imaging buffers at pH 7.4 with HEPES.
- Use light-protected chambers and minimize exposure time.
- Add probenecid (1–2 mM) to inhibit dye extrusion in cells with active transporters.
- Verify signal consistency over time using a reference sample (fixed cells stained with Calcein Red™) .
Advanced: How can I resolve contradictory data when using Calcein Red™ to assess mitochondrial permeability transition pore (mPTP) opening?
Methodological Answer:
Contradictions may arise from CoCl₂ concentration variability or cell-type-specific responses. For mPTP assays:
Pre-load cells with Calcein Red™ AM (1–5 µM) and CoCl₂ (0.1–1 mM) to quench cytosolic signal, isolating mitochondrial calcein .
Validate with a positive control (e.g., ionomycin for calcium overload) and negative control (cyclosporin A to inhibit mPTP).
Quantify fluorescence loss via time-lapse imaging (5–30 min intervals) and normalize to baseline. Discrepancies between cell lines may require adjusting CoCl₂ concentrations or using alternative mPTP inducers (e.g., atractyloside) .
Advanced: How do I optimize Calcein Red™ for multiplexed imaging with GFP-tagged proteins?
Methodological Answer:
Avoid spectral overlap by selecting orthogonal channels. For example:
- Use GFP (ex: 488 nm, em: 510 nm) and Calcein Red™ (ex: 580 nm, em: 610 nm).
- Validate with single-stained controls to confirm channel specificity.
- For simultaneous imaging, employ spectral unmixing software (e.g., Zen Black or ImageJ plugins). Adjust laser power and exposure times to prevent photobleaching of Calcein Red™ during sequential scans .
Advanced: What methodologies improve spatial resolution of Calcein Red™ in tissue-level extracellular space (ECS) studies?
Methodological Answer:
In tissues (e.g., retina or brain slices), use iontophoresis to deliver Calcein Red™ locally. Combine with two-photon microscopy (ex: 1100 nm) for deep-tissue imaging. For diffusion analysis:
Generate a 3D model of the tissue’s ECS using α-values (ECS volume fraction) from prior measurements.
Simulate diffusion coefficients (Di) via least-squares fitting to experimental data.
Validate with fluorescent dextran tracers of similar molecular weight. This approach accounts for layer-specific diffusion barriers (e.g., IPL vs. OPL in retina) .
Advanced: How can I analyze colocalization of Calcein Red™ with organelle-specific dyes (e.g., MitoTracker) in autophagy studies?
Methodological Answer:
For mitophagy assays:
Stain cells with Calcein Red™ AM (1 µM) and MitoTracker Green (50 nM).
Acquire z-stack images using confocal microscopy.
Calculate Pearson’s correlation coefficient (PCC) for colocalization using Volocity or Fiji/ImageJ.
Threshold signals to exclude background (e.g., cytosolic Calcein Red™).
Correlate PCC with autophagy markers (LC3B, P62) via immunoblotting. Note: CoCl₂ may alter mitochondrial morphology; include untreated controls .
Advanced: What statistical approaches address variability in Calcein Red™-based flow cytometry data across replicates?
Methodological Answer:
Normalize fluorescence intensity to internal controls (e.g., unstained cells) and use robust statistical methods:
Apply a log transformation to fluorescence values to reduce skewness.
Use mixed-effects models to account for batch effects (e.g., day-to-day instrument variability).
For small sample sizes, report median fluorescence intensity (MFI) with interquartile ranges instead of mean ± SD.
Validate with a reproducibility experiment (n ≥ 5 replicates) to calculate intraclass correlation coefficients (ICC) .
Advanced: How do I adapt Calcein Red™ for high-throughput screening (HTS) of oxidative stress in 3D spheroids?
Methodological Answer:
Generate spheroids using ultra-low attachment plates.
Load Calcein Red™ AM (2–5 µM) for 2 hours with probenecid (1 mM).
Induce oxidative stress (e.g., H₂O₂, 100–500 µM) and image via automated confocal systems (e.g., Opera Phenix).
Quantify fluorescence decay using software (e.g., Harmony) with a “spheroid masking” algorithm to exclude background.
Normalize data to untreated controls and validate with a secondary ROS probe (e.g., CellROX) .
Advanced: What controls are essential when using Calcein Red™ in senescent cell detection assays?
Methodological Answer:
Senescent cells may retain esterase activity, confounding results. Include:
β-galactosidase-positive controls (e.g., cells treated with H₂O₂ or irradiated).
Esterase inhibition control : Pre-treat cells with ABCA1 inhibitor (e.g., probenecid) to block Calcein Red™ activation.
Senolysis control : Treat with senolytics (e.g., ABT-263) to verify selective death of senescent cells.
Correlate Calcein Red™ signal with senescence markers (p16, p21) via qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
